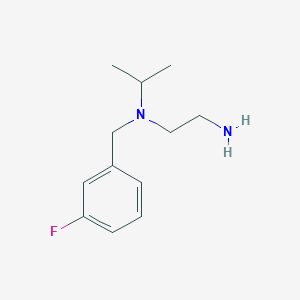

N*1*-(3-Fluoro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine

Description

N¹-(3-Fluoro-benzyl)-N¹-isopropyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 3-fluoro-benzyl group and an isopropyl moiety at the N¹ position.

Properties

IUPAC Name |

N'-[(3-fluorophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2/c1-10(2)15(7-6-14)9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSPRSGVXWZFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N*1*-(3-Fluoro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine typically involves the reaction of 3-fluorobenzyl chloride with isopropylethane-1,2-diamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

N*1*-(3-Fluoro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N*1*-(3-Fluoro-benzyl)-N*1*-isopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₁₃H₁₉FN₂ (inferred from analogs; see Table 1).

- Molecular Weight : ~222.31 g/mol (estimated).

- Structural Features :

- Aromatic 3-fluoro-benzyl group for lipophilicity and π-π interactions.

- Isopropyl substituent contributing to steric bulk and hydrophobic interactions.

This compound is listed as discontinued in commercial catalogs, limiting its availability for research .

Comparison with Structural Analogs

The following table summarizes key structural analogs, focusing on substitutions at the benzyl ring and N¹ position:

Key Observations

Substituent Effects on Lipophilicity: Electron-withdrawing groups (e.g., -F, -Cl, -CF₃, -NO₂) increase lipophilicity and may enhance membrane permeability. For example, the trifluoromethyl analog (C₁₃H₁₉F₃N₂) exhibits higher molecular weight and lipophilicity compared to the fluoro derivative . Methoxy (-OCH₃) groups reduce lipophilicity but may improve solubility .

Chloro and nitro substituents introduce strong electron-withdrawing effects, which could stabilize charge-transfer interactions in receptor binding .

Commercial Availability :

- Many analogs, including the parent compound, are discontinued, highlighting challenges in sourcing these derivatives for research .

Research Implications

- Medicinal Chemistry : The 3-fluoro and 3-CF₃ analogs are of interest for CNS drug development due to their ability to cross the blood-brain barrier.

- Structure-Activity Relationship (SAR) : Systematic substitution studies could reveal optimal groups for target engagement.

Notes

- Data Limitations : Pharmacokinetic and toxicity data are absent in public records.

Biological Activity

N1-(3-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine, identified by its CAS number 1250434-16-2, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

N1-(3-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine features a fluorobenzyl moiety and an isopropyl group attached to an ethane-1,2-diamine backbone. The molecular formula is C11H16FN2, with a molecular weight of 198.26 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its biological interactions and pharmacokinetic properties .

Biological Activity

The biological activity of N1-(3-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine has not been extensively documented in the literature; however, compounds with similar structures have shown promise in several areas:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The fluorinated aromatic group may contribute to increased membrane permeability and interaction with microbial targets.

- Enzyme Inhibition : The structural features suggest potential as enzyme inhibitors. Compounds with amine functionalities often interact with active sites of enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signal transduction pathways. This is particularly relevant in the context of neurological and psychiatric disorders where receptor modulation is crucial .

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structure Type | Key Features | Documented Biological Activity |

|---|---|---|---|

| N-(3-Fluorobenzyl)ethane-1,2-diamine | Ethane diamine | Lacks isopropyl group | Antimicrobial activity reported |

| N,N-Diethyl-m-toluidine | Aromatic amine | Different aromatic substituent | Moderate enzyme inhibition |

| 4-Aminobenzylamine | Aromatic amine | Simpler structure without fluorination | Neuroprotective effects observed |

| N,N-Dimethylbenzeneethanamine | Aromatic amine | Dimethyl substitution instead of isopropyl | Potential antidepressant properties |

The presence of both the fluorobenzyl and isopropyl groups in N1-(3-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine may enhance its biological activity compared to these similar compounds .

The mechanism of action for N1-(3-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine likely involves:

- Hydrophobic Interactions : The fluorobenzyl group can interact with hydrophobic pockets in proteins or membranes.

- Hydrogen Bonding : The amine groups can form hydrogen bonds with amino acid residues in target proteins, potentially modulating their activity.

These interactions may lead to alterations in enzyme function or receptor signaling pathways .

Synthesis Methods

The synthesis of N1-(3-Fluoro-benzyl)-N1-isopropyl-ethane-1,2-diamine can be achieved through various methods:

- Alkylation Reactions : Typically involves the reaction of 3-fluorobenzyl chloride with isopropylamine followed by ethane-1,2-diamine.

- Purification Techniques : Common purification methods include column chromatography and high-performance liquid chromatography (HPLC) to isolate the desired product with high purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.